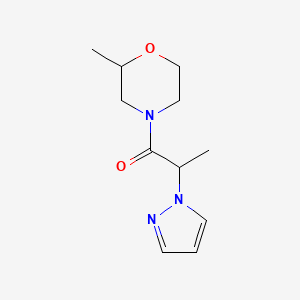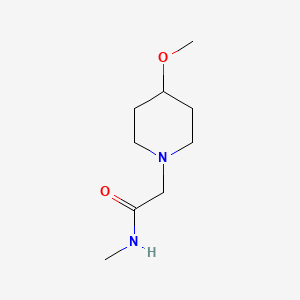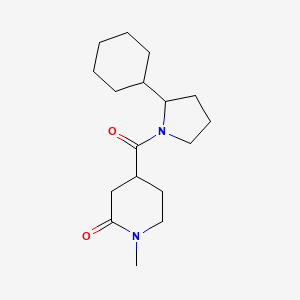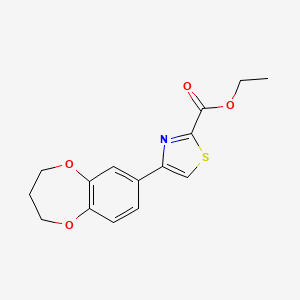
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a synthetic compound that belongs to the class of pyrazolones, which are known for their anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it has been proposed that it acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been found to selectively bind to cancer cells, which may be due to its chemical structure and the presence of functional groups that allow for specific interactions with cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models, indicating its potential use as a drug for the treatment of pain and inflammation. It has also been found to selectively bind to cancer cells, suggesting its potential use as a diagnostic tool for cancer. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in research studies. It has also been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and the need for further research to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for the study of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one. One potential direction is the development of new drugs for the treatment of pain and inflammation based on the anti-inflammatory and analgesic properties of this compound. Another potential direction is the use of this compound as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells. Furthermore, the synthesis of other pyrazolone derivatives using this compound as a starting material may lead to the development of new compounds with potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, which may lead to the development of new drugs and diagnostic tools.
Méthodes De Synthèse
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one involves the reaction of 2-methyl-4-chloromorpholine with 1-pyrazol-1-ylpropan-1-one in the presence of a base, such as potassium carbonate or sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been reported in various research articles and is considered reliable.
Applications De Recherche Scientifique
1-(2-Methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one has been found to have potential applications in various scientific research studies. It has been reported to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as a diagnostic tool for cancer, as it has been found to selectively bind to cancer cells. Furthermore, this compound has been used in the synthesis of other compounds, such as pyrazolone derivatives, which have been studied for their potential applications in various fields, including medicine, agriculture, and materials science.
Propriétés
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-8-13(6-7-16-9)11(15)10(2)14-5-3-4-12-14/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVXEMURCFFALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)


![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)


